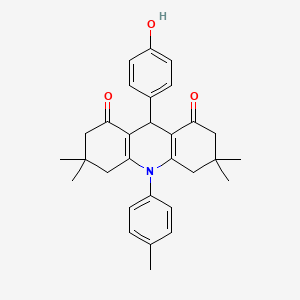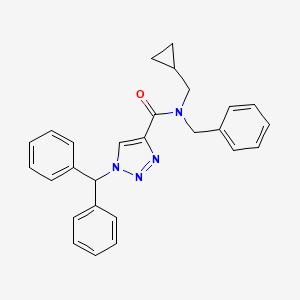![molecular formula C13H20ClNO2 B5975803 [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, also known as DMBA-HCl, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been utilized in various fields of study, including pharmacology, toxicology, and cancer research. The purpose of
作用机制
The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride involves its conversion to a reactive metabolite that can bind to DNA and cause mutations. The reactive metabolite is formed through the oxidation of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride by cytochrome P450 enzymes. The reactive metabolite can bind to DNA and cause mutations that can lead to tumor development. The mechanism of action of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been extensively studied and has provided valuable insights into the mechanisms of tumor development and progression.
Biochemical and Physiological Effects
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to induce tumors in various organs, including the skin, lung, liver, and mammary gland. It has also been shown to cause DNA damage and mutations in experimental animals. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. The biochemical and physiological effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been extensively studied and have provided valuable insights into the mechanisms of tumor development and progression.
实验室实验的优点和局限性
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has several advantages for use in lab experiments. It is a well-characterized carcinogen that has been extensively studied in animal models. It is relatively easy to synthesize and has a high potency for inducing tumors. However, there are also limitations to its use in lab experiments. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a potent carcinogen that can be hazardous to handle, and its use requires appropriate safety precautions. In addition, its use in animal models can be expensive and time-consuming.
未来方向
There are several future directions for research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. One area of research is the development of new compounds that can inhibit the carcinogenic effects of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride-induced tumors. Finally, there is a need for further research on the mechanisms of tumor development and progression induced by [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride, which could lead to the development of new therapeutic strategies for cancer treatment.
Conclusion
In conclusion, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is a synthetic molecule that has been widely used in scientific research. It is a potent carcinogen that has been used to study the mechanisms of tumor development and progression. The synthesis method of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is relatively simple, and its scientific research applications are diverse. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride have been discussed in this paper. Future research on [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride could lead to the development of new therapeutic strategies for cancer treatment.
合成方法
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride is synthesized through a series of chemical reactions that involve the use of reagents and solvents. The synthesis method involves the reaction of 3-methoxyphenol with crotonaldehyde in the presence of a base catalyst. The resulting intermediate product is then reacted with dimethylamine and hydrochloric acid to produce [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride. The synthesis method is relatively simple and has been described in detail in various scientific publications.
科学研究应用
[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been widely used in scientific research due to its ability to induce tumors in experimental animals. It has been used as a carcinogen in various animal models to study the mechanisms of tumor development and progression. [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has also been used to study the effects of various compounds on tumor development and progression. In addition to its use as a carcinogen, [4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride has been used in toxicology studies to evaluate the toxicity of various compounds.
属性
IUPAC Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)9-4-5-10-16-13-8-6-7-12(11-13)15-3;/h4-8,11H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFARHCFWJHEHIV-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCOC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/COC1=CC=CC(=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)

![2-(4-methoxybenzyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975760.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)